Mirin

DNA Damage Response MRE11 Nuclease Small Molecule Inhibitor

Batch-to-batch variability in MRN inhibitors undermines DDR research reproducibility. Mirin (CAS 299953-00-7) provides consistent, pharmacology-defined MRN complex inhibition: • Blocks MRN-dependent ATM activation (IC50=12 μM) without inhibiting ATM kinase • Eliminates G2/M checkpoint and homology-dependent repair in mammalian cells • Co-crystallized with Mre11, offering a validated structural template for inhibitor development. BenchChem delivers identity-verified Mirin with rigorous batch QC and reliable global logistics.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
CAS No. 299953-00-7
Cat. No. B157360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirin
CAS299953-00-7
Synonyms2-amino-5-[(4-hydroxyphenyl)methylene]-4(5H)-thiazolone
Molecular FormulaC10H8N2O2S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O
InChIInChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)/b8-5-
InChIKeyYBHQCJILTOVLHD-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mirin Core Biochemical Profile


Mirin (CAS 299953-00-7), chemically designated as Z-5-(4-hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one, is a small-molecule inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex [1]. Discovered through a forward chemical genetic screen, it functions as a modulator of the DNA damage response (DDR) by targeting the MRN complex, a critical sensor and signaling hub for DNA double-strand breaks (DSBs) [2]. Its primary documented biochemical activities include preventing MRN-dependent activation of the ataxia-telangiectasia mutated (ATM) kinase and inhibiting the exonuclease function of Mre11, both essential for initiating downstream repair and checkpoint pathways .

Mirin Specificity vs. Generic MRN Inhibitors


The Mre11 nuclease possesses two distinct catalytic functions—exonuclease and endonuclease activity—which are executed through separate structural motifs and can be independently targeted by small molecules [1]. Generic substitution with compounds like PFM01 (a selective endonuclease inhibitor) or PFM39 (a structurally related exonuclease inhibitor) fails because these analogs exhibit divergent binding modes and functional consequences, despite being derived from the mirin scaffold . This differential pharmacology directly translates to distinct outcomes in cellular DNA repair assays, making precise inhibitor selection critical for reproducible research and accurate target validation.

Mirin vs. MRE11 Inhibitor Analogs: Evidence


MRE11 Exonuclease vs. Endonuclease Selectivity

Mirin and its analog PFM39 both inhibit MRE11 exonuclease activity, but neither inhibits endonuclease activity. In contrast, PFM01 selectively inhibits endonuclease activity without affecting exonuclease function [1]. This differential selectivity is critical for dissecting the distinct biological roles of each nuclease activity in DNA repair pathway choice.

DNA Damage Response MRE11 Nuclease Small Molecule Inhibitor

BRCA2-Deficient HR Rescue: Mirin vs. PFM01

In BRCA2-deficient HSC62-hTERT fibroblasts, treatment with the endonuclease inhibitor PFM01 (100 μM) rescued the G2-phase DSB repair defect following ionizing radiation, allowing repair to proceed via NHEJ. In stark contrast, the exonuclease inhibitor Mirin (500 μM) failed to rescue the repair defect and did not significantly increase NHEJ . This demonstrates that endonuclease inhibition, not exonuclease inhibition, is required to bypass the HR dependency in BRCA2-null cells.

Homologous Recombination BRCA2 Deficiency Synthetic Lethality

DSB Resection Potency: Mirin vs. Analogs

In A549 lung carcinoma cells, Mirin inhibits dsDNA end resection with an IC50 of 200-300 μM , while the more optimized analogs PFM39 and PFM01 achieve the same cellular effect with IC50 values of 50-75 μM . This 4- to 6-fold difference in cellular potency reflects the relatively weaker cellular activity of the parent compound, a factor that must be considered when designing cellular assays and interpreting concentration-dependent effects.

DSB Resection Cellular IC50 DNA End Processing

Preserved ATM Activation: MRE11 vs. ATM Inhibition

Mirin inhibits MRN-dependent ATM activation (IC50 = 12 μM in cell-free assays) but does not directly inhibit the kinase activity of ATM itself [1]. This property is shared by next-generation MRE11 nuclease inhibitors like MU147, which also block DSB repair mechanisms without impairing ATM activation [2]. This mechanistic profile is fundamentally different from direct ATM kinase inhibitors (e.g., KU-55933), which globally suppress ATM signaling.

ATM Kinase MRN Complex Signaling Pathway

Optimal Experimental Use Cases for Mirin


MRN-ATM Pathway Dissection Without ATM Inhibition

Mirin is the preferred chemical probe for experiments requiring selective disruption of the MRN-ATM signaling axis upstream of ATM. With an IC50 of 12 μM for inhibiting MRN-dependent ATM activation while sparing ATM kinase activity [1], it enables researchers to isolate the MRN complex's specific contribution to checkpoint activation and DNA repair without the confounding effects of global ATM inhibition.

Ablation of HDR and G2/M Checkpoint

For studies aimed at abolishing homology-dependent DNA repair and the G2/M checkpoint, Mirin is a validated tool. It has been shown to eliminate these processes in mammalian cells [1], making it suitable for investigating the cellular consequences of HDR deficiency, such as synthetic lethality screens or sensitization to DNA-damaging chemotherapeutics.

MRE11 Exonuclease Active Site Structural Studies

Mirin and its analog PFM39 bind to the MRE11 active site in a similar manner to block exonuclease activity [1]. Mirin's well-characterized co-crystal structure with the Thermotoga maritima Mre11 (TmMre11) ortholog provides a foundational structural template for medicinal chemistry efforts aimed at developing more potent or selective MRN complex inhibitors [2].

Positive Control for MRN Exonuclease Inhibition

In any assay designed to test novel MRE11 exonuclease inhibitors, Mirin serves as an essential positive control due to its well-documented, albeit moderate, inhibitory profile. Its cellular IC50 for dsDNA resection (200-300 μM) provides a benchmark against which the potency of new chemical entities can be quantitatively compared.

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